molecular formula C16H14F6N8O2 B10914562 1-methyl-N,N'-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3,5-dicarboxamide

1-methyl-N,N'-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10914562
M. Wt: 464.33 g/mol
InChI Key: AUOYYVRZXXCWSW-UHFFFAOYSA-N
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Description

1-METHYL-N~3~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound characterized by the presence of multiple pyrazole rings and trifluoromethyl groups

Preparation Methods

The synthesis of 1-METHYL-N~3~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multistep organic synthesis techniques. One common approach includes the use of Friedel-Crafts acylation followed by nitration and subsequent reduction steps . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHYL-N~3~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, often through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activities .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 1-METHYL-N~3~,N~5~-BIS[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE stands out due to its multiple pyrazole rings and the specific arrangement of trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H14F6N8O2

Molecular Weight

464.33 g/mol

IUPAC Name

1-methyl-3-N,5-N-bis[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyrazole-3,5-dicarboxamide

InChI

InChI=1S/C16H14F6N8O2/c1-28-5-8(11(26-28)15(17,18)19)23-13(31)7-4-10(30(3)25-7)14(32)24-9-6-29(2)27-12(9)16(20,21)22/h4-6H,1-3H3,(H,23,31)(H,24,32)

InChI Key

AUOYYVRZXXCWSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)NC(=O)C2=CC(=NN2C)C(=O)NC3=CN(N=C3C(F)(F)F)C

Origin of Product

United States

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